2-Fluorooxazole-4-carboxylic acid

Description

BenchChem offers high-quality 2-Fluorooxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorooxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDLNDSXMCHEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorooxazole-4-carboxylic acid: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluorooxazole-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a carboxylic acid moiety onto the oxazole scaffold imparts unique physicochemical properties, positioning it as a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, predicted spectroscopic characteristics, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in drug development.

Introduction

Fluorine-containing heterocycles are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals. The convergence of these two features in 2-Fluorooxazole-4-carboxylic acid creates a molecule with considerable potential for the development of new chemical entities. The carboxylic acid group provides a convenient handle for further synthetic modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecular architectures.

Physicochemical and Structural Properties

The fundamental properties of 2-Fluorooxazole-4-carboxylic acid are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₄H₂FNO₃ | [1] |

| Molecular Weight | 131.06 g/mol | [1] |

| CAS Number | 1167056-76-9 | [1] |

| Appearance | Predicted: White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | |

| pKa | Predicted: 3-4 (for the carboxylic acid) |

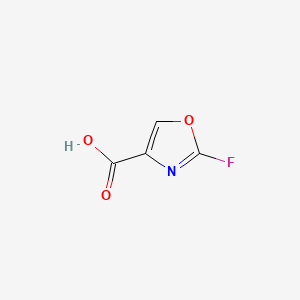

Molecular Structure

The structure of 2-Fluorooxazole-4-carboxylic acid features a planar oxazole ring. The fluorine atom at the 2-position and the carboxylic acid group at the 4-position are key to its reactivity and potential biological activity.

Caption: Molecular structure of 2-Fluorooxazole-4-carboxylic acid.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the proton at the 5-position of the oxazole ring and a broad singlet for the carboxylic acid proton.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5 - 9.0 | s | H-5 (oxazole ring) |

| >10 | br s | -COOH |

Predictions are based on data for similar oxazole and carboxylic acid structures.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | -COOH |

| ~155 - 160 (d, ¹JCF ≈ 300-350 Hz) | C-2 (C-F) |

| ~140 - 145 | C-5 |

| ~130 - 135 | C-4 |

Predictions are based on data for analogous fluorinated heterocycles and carboxylic acids.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the oxazole ring.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| 1700-1725 | C=O stretch (carboxylic acid) |

| ~1580 | C=N stretch (oxazole ring) |

| ~1100-1200 | C-F stretch |

Predictions are based on general IR data for carboxylic acids and fluorinated aromatic compounds.

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 131 | [M]⁺ |

| 114 | [M-OH]⁺ |

| 86 | [M-COOH]⁺ |

Synthesis of 2-Fluorooxazole-4-carboxylic acid

A plausible synthetic route to 2-Fluorooxazole-4-carboxylic acid involves a three-step sequence starting from the commercially available ethyl 2-aminooxazole-4-carboxylate. This strategy is based on well-established transformations in heterocyclic chemistry.

Caption: Proposed synthetic workflow for 2-Fluorooxazole-4-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-fluorooxazole-4-carboxylate

This step involves a Balz-Schiemann reaction, a standard method for introducing fluorine into an aromatic ring via a diazonium salt.

-

Materials:

-

Ethyl 2-aminooxazole-4-carboxylate

-

Tetrafluoroboric acid (HBF₄, 48% in water)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol) at 0 °C, add tetrafluoroboric acid (2.5 eq) dropwise.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour to form the diazonium tetrafluoroborate salt.

-

Isolate the diazonium salt by filtration and wash with cold diethyl ether.

-

Gently heat the dried diazonium salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases.

-

Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford ethyl 2-fluorooxazole-4-carboxylate.

-

Step 2: Synthesis of 2-Fluorooxazole-4-carboxylic acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Materials:

-

Ethyl 2-fluorooxazole-4-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve ethyl 2-fluorooxazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Fluorooxazole-4-carboxylic acid.

-

Reactivity and Potential Applications

The 2-fluorooxazole-4-carboxylic acid scaffold is a versatile intermediate for further chemical modifications. The carboxylic acid can be readily converted to amides, esters, and other derivatives. The fluorine atom can influence the reactivity of the oxazole ring and provides a site for potential biological interactions.

Given the prevalence of fluorinated heterocycles in pharmaceuticals, 2-Fluorooxazole-4-carboxylic acid is a promising starting material for the synthesis of novel drug candidates in areas such as:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated heterocyclic motifs.

-

Infectious Diseases: The oxazole core is present in several antibacterial and antifungal compounds.

-

Inflammation and Immunology: Fluorinated compounds are often used to modulate the properties of anti-inflammatory agents.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Fluorooxazole-4-carboxylic acid is not widely available, general precautions for handling similar laboratory chemicals should be followed. It is predicted to be an irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Fluorooxazole-4-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated oxazole core and a reactive carboxylic acid handle provides a platform for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The synthetic route and predicted spectral data presented in this guide offer a solid foundation for researchers to explore the chemistry and biological potential of this promising molecule.

References

- BenchChem. (2025).

- Green Chemistry. (2018).

- Wagner, et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC.

- Cornforth, J. W., & Cornforth, R. H. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Arkivoc, 1999(1), 1-7.

- Santa Cruz Biotechnology. (2018, May 11).

- Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry, 90(5), 3727-3732.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.

-

PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]

Synthesis pathways for 2-Fluorooxazole-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 2-Fluorooxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorooxazole-4-carboxylic acid is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom at the 2-position of the oxazole ring can profoundly influence the physicochemical and pharmacological properties of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] This guide provides a comprehensive overview of potential synthetic pathways for 2-fluorooxazole-4-carboxylic acid, offering a blend of established methodologies and novel strategies. It is designed to serve as a practical resource for researchers engaged in the synthesis of fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Oxazoles

The oxazole scaffold is a privileged structure in numerous natural products and pharmaceutical agents.[2] The strategic introduction of fluorine, a bioisostere for hydrogen, has become a cornerstone of modern drug design.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can be leveraged to fine-tune a molecule's lipophilicity, pKa, and conformational preferences. Consequently, the development of robust and efficient synthetic routes to fluorinated building blocks like 2-fluorooxazole-4-carboxylic acid is of paramount importance for advancing drug discovery programs.

Retrosynthetic Analysis and Proposed Synthetic Strategies

A direct, one-step synthesis of 2-fluorooxazole-4-carboxylic acid is not prominently described in the literature. Therefore, a multi-step approach is necessary. Two plausible retrosynthetic strategies are outlined below, focusing on the formation of the oxazole ring and the introduction of the fluorine atom.

Strategy A: Late-Stage Fluorination of a Pre-formed Oxazole Ring

This approach involves the synthesis of an oxazole-4-carboxylic acid derivative, followed by the introduction of the fluorine atom at the C2 position.

Strategy B: Construction of the Oxazole Ring from a Fluorinated Precursor

This strategy focuses on incorporating the fluorine atom into a key building block before the cyclization to form the oxazole ring.

Detailed Synthetic Pathways and Methodologies

Pathway I: Synthesis via Late-Stage Fluorination

This pathway begins with the well-established synthesis of an oxazole-4-carboxylate ester, followed by activation of the C2 position for fluorination, and subsequent hydrolysis to the desired carboxylic acid.

Workflow for Pathway I

Caption: Late-stage fluorination approach to 2-fluorooxazole-4-carboxylic acid.

Experimental Protocol: Pathway I

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

A common route to substituted oxazoles involves the cyclization of α-acylamino ketones.[3] A plausible precursor for our target is ethyl 2-aminooxazole-4-carboxylate.

-

Protection of Ethyl 2-amino-2-oxoacetate: To a solution of ethyl 2-amino-2-oxoacetate in dichloromethane, add triethylamine and di-tert-butyl dicarbonate (Boc-anhydride). Stir at room temperature for 12 hours.

-

Condensation with Ethyl Acetoacetate: To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF), add a solution of ethyl acetoacetate dropwise at 0 °C. After stirring for 30 minutes, add the protected amino ester from the previous step. Allow the reaction to warm to room temperature and stir for 18 hours.

-

Cyclization to the Oxazole Ring: The resulting β-keto ester can be cyclized to the oxazole using triflic anhydride (Tf₂O) and pyridine.[4] Dissolve the crude product from the previous step in dichloromethane, cool to -78 °C, and add pyridine followed by triflic anhydride. Stir for 2 hours at this temperature.

-

Deprotection: The Boc-protecting group can be removed by treating the crude oxazole with trifluoroacetic acid (TFA) in dichloromethane.

Step 2: Halogenation of the C2-Position

The C2-amino group can be converted to a bromide, a good leaving group for subsequent nucleophilic fluorination. This can be achieved via a Sandmeyer-type reaction.

-

Diazotization and Bromination: Dissolve the ethyl 2-aminooxazole-4-carboxylate in an aqueous solution of hydrobromic acid. Cool to 0 °C and add a solution of sodium nitrite dropwise. After stirring for 30 minutes, add a solution of copper(II) bromide to the reaction mixture.[5]

Step 3: Nucleophilic Fluorination

The C2-bromooxazole can be converted to the desired 2-fluorooxazole via nucleophilic substitution with a fluoride source.

-

Fluorination: To a solution of ethyl 2-bromooxazole-4-carboxylate in an aprotic solvent such as acetonitrile, add a source of fluoride, such as silver fluoride (AgF) or potassium fluoride (KF) in the presence of a crown ether (e.g., 18-crown-6), to enhance the nucleophilicity of the fluoride ion.[6] Heat the reaction mixture to promote the substitution.

Step 4: Hydrolysis to 2-Fluorooxazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Saponification: Dissolve the ethyl 2-fluorooxazole-4-carboxylate in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

Pathway II: Oxazole Ring Construction from a Fluorinated Precursor

This pathway involves the synthesis of a fluorinated building block that is then used to construct the oxazole ring. A potential starting material is a fluorinated amide.

Workflow for Pathway II

Caption: Oxazole synthesis from a fluorinated precursor.

Experimental Protocol: Pathway II

Step 1: Synthesis of Ethyl 2-fluorooxazole-4-carboxylate

This approach is adapted from the Robinson-Gabriel synthesis of oxazoles, which involves the cyclization of an N-acyl-α-amino ketone.[3]

-

Acylation of Diethyl 2-acetylmalonate: React fluoroacetamide with diethyl 2-acetylmalonate in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the N-acylated intermediate.

-

Cyclodehydration: Treat the intermediate with a strong acid, such as concentrated sulfuric acid, to effect cyclodehydration to the ethyl 2-fluorooxazole-4-carboxylate.

Step 2: Hydrolysis to 2-Fluorooxazole-4-carboxylic acid

This step is identical to the final step in Pathway I.

-

Saponification: Dissolve the ethyl 2-fluorooxazole-4-carboxylate in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature. Acidify with dilute HCl to obtain the final product.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway I: Late-Stage Fluorination | Pathway II: Ring Construction from Fluorinated Precursor |

| Plausibility | High, based on well-established reaction types. | Moderate, potential for side reactions during cyclization. |

| Number of Steps | Longer (more steps). | Shorter (fewer steps). |

| Key Challenges | The Sandmeyer reaction can have variable yields. Nucleophilic fluorination on an electron-deficient ring can be challenging. | Availability of starting materials. The cyclization step may require optimization. |

| Potential Advantages | Modular approach, allowing for late-stage diversification. | More convergent synthesis. |

Conclusion and Future Perspectives

The synthesis of 2-fluorooxazole-4-carboxylic acid presents a significant challenge that can be addressed through logical, multi-step synthetic strategies. Both the late-stage fluorination and the ring construction from a fluorinated precursor approach offer viable, albeit distinct, routes to this valuable building block. The choice of pathway will likely depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team. Further research into novel fluorinating reagents and more efficient cyclization methods will undoubtedly contribute to the development of even more streamlined and robust syntheses of this and other important fluorinated heterocycles.[1]

References

- Synthesis of fluorinated oxazoles by oxidative cyclization of fluorinated enamides. (2017). The Journal of Organic Chemistry.

-

Serebryannikova, A. V., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]

-

Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Synthetic Strategies to Access Fluorinated Azoles. (2024). National Institutes of Health. [Link]

- Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. (2025). Synfacts.

- Stork, G., & McMurry, J. E. (1967). General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society, 89(21), 5464-5465.

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Oxazole. Wikipedia. [Link]

- Kuribayashi, S. (2016).

- Aliphatic Fluorin

- Methods of preparing fluorinated carboxylic acids and their salts. (2012).

- Novel 2-fluorocyclopropane carboxylic acid synthesis method. (2018).

-

Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

-

2-Furancarboxylic Acid and 2-Furylcarbinol. Organic Syntheses. [Link]

-

Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. (2019). Fluorine Notes. [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2021). National Institutes of Health. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Institutes of Health. [Link]

- Synthetic method for 2-acetyl thiazole. (2016).

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. (2022). PubMed. [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate. [Link]

- 2-aminothiazole derivative, preparation method, and use. (2014).

Sources

- 1. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 6. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]

A Predictive Spectroscopic and Analytical Guide to 2-Fluorooxazole-4-carboxylic acid

An In-Depth Technical Guide for Researchers

Introduction: 2-Fluorooxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural rigidity, potential for hydrogen bonding, and the electronic influence of the fluorine substituent make it a valuable scaffold in drug design. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the study of its interactions in complex systems.

While a comprehensive, publicly available dataset for this specific molecule is scarce, this guide provides a robust, predictive analysis of its expected spectroscopic signature. By synthesizing established principles of NMR, IR, and Mass Spectrometry with data from analogous structures, we offer a detailed technical framework for researchers. This document explains the causal relationships behind expected spectral features, outlines self-validating experimental protocols, and is grounded in authoritative references to ensure scientific integrity.

Section 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a cornerstone technique for identifying functional groups. For 2-fluorooxazole-4-carboxylic acid, IR analysis will primarily confirm the presence of the carboxylic acid moiety and vibrations associated with the fluoro-oxazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

A solid-state IR spectrum can be efficiently obtained using a diamond ATR accessory, which requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and performing a background scan.

-

Sample Application: Place a small, powdered amount of 2-fluorooxazole-4-carboxylic acid onto the crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹.

-

Data Processing: Perform a baseline correction and ATR correction using the instrument's software.

This protocol is self-validating as the background scan accounts for atmospheric and instrumental noise, and the characteristic peaks of the compound should be highly reproducible.

Predicted IR Data

The spectrum is expected to be dominated by features arising from the carboxylic acid group, which typically exists as a hydrogen-bonded dimer in the solid state.[1]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Comments |

| 3300–2500 | O–H stretch (carboxylic acid dimer) | Very Broad, Strong | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid and will likely overlap with C-H stretching signals.[2][3] |

| ~1710 | C=O stretch (conjugated carboxylic acid) | Strong, Sharp | The carbonyl stretch is expected to be slightly lower than a typical saturated acid due to conjugation with the oxazole ring.[1][4] |

| ~1600 & ~1480 | C=N and C=C ring stretches (oxazole) | Medium | These absorptions are characteristic of the heterocyclic aromatic system. |

| ~1300 | C–O stretch | Medium | Coupled with the O-H bend, this vibration is part of the carboxylic acid fingerprint.[1] |

| ~1150 | C–F stretch | Strong | The carbon-fluorine stretch is typically a strong and distinct band in the fingerprint region. |

| ~920 | O–H bend (out-of-plane) | Broad, Medium | Another characteristic feature of a dimeric carboxylic acid.[5] |

Interpretation of Causality

The most informative feature is the broad O–H stretch from 3300–2500 cm⁻¹.[3] Its breadth is a direct consequence of the strong intermolecular hydrogen bonding between two molecules of the acid, forming a stable dimer. This interaction weakens the O–H bond, shifting its frequency over a wide range.[1] The C=O stretch at ~1710 cm⁻¹ is also indicative of this dimeric state; a free, monomeric carboxylic acid would absorb at a higher frequency (~1760 cm⁻¹).[2][4] The presence of a strong C-F band around 1150 cm⁻¹ provides clear evidence of the fluorine substituent.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~5-10 mg of 2-fluorooxazole-4-carboxylic acid in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The acidic proton may be broad; its signal will disappear upon adding a drop of D₂O to the NMR tube, providing definitive confirmation.[3]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive due to the 100% natural abundance of ¹⁹F.[6]

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

Predicted NMR Data

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 12.0–13.5 | broad singlet | - | COOH |

| ~8.4 | singlet (or narrow doublet) | JH-F ≈ 1-3 Hz | H5 (Oxazole Ring) | |

| ¹³C | ~165 | singlet | - | C OOH |

| ~160 | doublet | ¹JC-F ≈ 300-350 Hz | C 2-F | |

| ~145 | singlet | - | C 5-H | |

| ~135 | doublet | ²JC-F ≈ 30-40 Hz | C 4-COOH | |

| ¹⁹F | -100 to -130 | singlet (or narrow doublet) | JF-H ≈ 1-3 Hz | CF |

Interpretation of Causality

-

¹H NMR: The carboxylic acid proton is expected to be significantly deshielded, appearing far downfield (>12 ppm) due to strong hydrogen bonding and the electron-withdrawing nature of the carboxyl group.[2][3] The single proton on the oxazole ring (H5) will appear as a singlet, though a small through-space coupling to the fluorine at C2 might resolve into a narrow doublet.

-

¹³C NMR: The carbon signals can be predicted based on established data for oxazoles and carboxylic acids.[7][8] The carboxyl carbon typically appears around 165-185 ppm.[2][3] The carbon directly attached to the fluorine (C2) will show a very large one-bond coupling constant (¹JC-F) of over 300 Hz, making it unmistakable. The adjacent carbon (C4) will exhibit a smaller two-bond coupling (²JC-F).

-

¹⁹F NMR: The chemical shift of fluorine on an aromatic ring is sensitive to its electronic environment. For fluoro-heteroaromatic compounds, shifts typically fall in the range of -60 to -172 ppm.[9][10] The signal will likely be a singlet, potentially showing a small coupling to the H5 proton. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for structural confirmation.[6]

Section 3: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Acquire spectra in both positive and negative ion modes. Given the acidic nature of the molecule, negative ion mode (detecting [M-H]⁻) is expected to be more sensitive.

-

Tandem MS (MS/MS): Select the molecular ion ([M-H]⁻) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrometry Data

Molecular Formula: C₄H₂FNO₃ Exact Mass: 131.0019

| Ionization Mode | Predicted m/z | Ion Formula | Notes |

| ESI Negative | 130.0 | [C₄HFNO₃]⁻ | [M-H]⁻, parent ion |

| 86.0 | [C₃HFNO]⁻ | Loss of CO₂ (44 Da) from the parent ion. | |

| ESI Positive | 132.0 | [C₄H₃FNO₃]⁺ | [M+H]⁺, parent ion |

| 114.0 | [C₄H₂FNO₂]⁺ | Loss of H₂O (18 Da) from the parent ion. | |

| 86.0 | [C₃H₂FNO]⁺ | Loss of H₂O and CO (46 Da) from the parent ion. |

Predicted Fragmentation Pathway (Negative Ion Mode)

The primary and most facile fragmentation in negative ion mode for a carboxylic acid is the loss of carbon dioxide (CO₂).[11]

Caption: Predicted primary fragmentation of [M-H]⁻.

This decarboxylation is a highly characteristic fragmentation for carboxylates and serves as a key diagnostic tool in MS/MS experiments. Further fragmentation of the oxazole ring would likely follow, consistent with fragmentation patterns observed for other oxazole derivatives.[12][13]

Conclusion

This guide presents a predictive but scientifically grounded overview of the key spectroscopic features of 2-fluorooxazole-4-carboxylic acid. The combination of a broad O-H and sharp C=O stretch in the IR, a downfield carboxylic proton in the ¹H NMR, a C-F coupled carbon resonance in the ¹³C NMR, a characteristic ¹⁹F NMR signal, and a facile loss of CO₂ in the mass spectrum collectively form a unique analytical fingerprint. These predicted data provide a robust baseline for researchers to confirm the identity and purity of this important heterocyclic compound.

References

-

Spectroscopy of Carboxylic Acids and Nitriles . (2024). Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids . University of Colorado Boulder. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles . (2023). OpenStax. [Link]

-

Fu, W., et al. (2013). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts . The Journal of Physical Chemistry A. [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids . (2025). JoVE. [Link]

-

Lin, Y., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . Magnetic Resonance in Chemistry. [Link]

-

Wany, Y., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . PMC, NIH. [Link]

-

Güneş, N. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives . Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Varmuza, K., et al. (1980). Mass spectrometry of oxazoles . Heterocycles. [Link]

-

Fluorine NMR: Analyzing F-19 Compounds . Scribd. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy . Wikipedia. [Link]

-

The C=O Bond, Part III: Carboxylic Acids . (2018). Spectroscopy Online. [Link]

-

Oxazole Spectra . SpectraBase. [Link]

-

Bowie, J. H., et al. (1968). The mass spectra of some alkyl and aryl oxazoles . Organic Mass Spectrometry. [Link]

-

Organic Chemistry Data - 13C NMR Chemical Shifts . University of Wisconsin. [Link]

-

Oxazole 13C NMR Spectrum . SpectraBase. [Link]

-

Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry . Rapid Communications in Mass Spectrometry. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Oxazole-Based Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Core - A Privileged Motif in Medicinal Chemistry

The oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and structural rigidity have made it a favored scaffold in the design of therapeutic agents. When coupled with a carboxylic acid functionality, the resulting oxazole-based carboxylic acids exhibit a remarkable spectrum of biological activities, ranging from anti-inflammatory to antimicrobial and anticancer properties. This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this vital class of molecules, offering field-proven insights and detailed experimental protocols for the modern researcher.

A Journey Through Time: The Historical Landscape of Oxazole Synthesis

The story of oxazole synthesis is a compelling narrative of chemical ingenuity, with each new method building upon the foundations laid by its predecessors. The initial forays into this field were marked by harsh reaction conditions and limited substrate scope, but they paved the way for the development of the versatile and high-yielding methodologies available today.

The Dawn of Oxazole Synthesis: The Fischer and Robinson-Gabriel Reactions

The late 19th and early 20th centuries witnessed the first successful syntheses of the oxazole ring. In 1896, Emil Fischer reported that 2,5-disubstituted oxazoles could be prepared from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. This method, now known as the Fischer Oxazole Synthesis , was a significant breakthrough, though its application was largely limited to aromatic substrates.

A decade later, in 1909 and 1910 respectively, Sir Robert Robinson and Siegmund Gabriel independently developed a more general method for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. The Robinson-Gabriel Synthesis involves the cyclodehydration of 2-acylamino ketones using strong acids like sulfuric acid or phosphorus pentachloride. This reaction proved to be more versatile than the Fischer synthesis and remains a cornerstone of oxazole chemistry.

start [label="2-Acylamino Ketone"]; intermediate1 [label="Enol Intermediate"]; intermediate2 [label="Oxazoline Intermediate"]; product [label="Oxazole"];

start -> intermediate1 [label=" H+ (acid catalyst)"]; intermediate1 -> intermediate2 [label=" Intramolecular\n Cyclization"]; intermediate2 -> product [label=" Dehydration (-H2O)"]; }

Figure 1: Simplified workflow of the Robinson-Gabriel Synthesis.

Expanding the Toolkit: The Cornforth and van Leusen Reactions

The mid-20th century saw further refinements in oxazole synthesis. In 1949, John Cornforth described a rearrangement of 4-acyloxazoles, now known as the Cornforth Rearrangement , which provided a route to isomeric oxazoles. This reaction proceeds through a thermal pericyclic ring-opening to a nitrile ylide intermediate, followed by rearrangement and cyclization.

A significant leap forward came in 1972 with the development of the van Leusen Oxazole Synthesis . This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes in the presence of a base to form 5-substituted oxazoles. The van Leusen reaction offers mild reaction conditions and a broad substrate scope, making it a powerful tool for the synthesis of a wide array of oxazole derivatives.

reactants [label="Aldehyde + TosMIC"]; intermediate1 [label="Deprotonated TosMIC"]; intermediate2 [label="Adduct"]; intermediate3 [label="Oxazoline Intermediate"]; product [label="5-Substituted Oxazole"];

reactants -> intermediate1 [label=" Base"]; intermediate1 -> intermediate2 [label=" Nucleophilic Attack"]; intermediate2 -> intermediate3 [label=" 5-endo-dig Cyclization"]; intermediate3 -> product [label=" Elimination of TosH"]; }

Figure 2: Key steps in the van Leusen Oxazole Synthesis.

The Synthesis of Oxazole-Based Carboxylic Acids: A Practical Guide

The introduction of a carboxylic acid group onto the oxazole scaffold can be achieved through various synthetic strategies, depending on the desired position of the functional group. This section provides detailed protocols for the synthesis of oxazole-2-, 4-, and 5-carboxylic acids, as well as a specific protocol for the synthesis of the important anti-inflammatory drug, Oxaprozin.

Synthesis of Oxazole-4-Carboxylic Acid Esters

A common route to oxazole-4-carboxylic acids involves the synthesis of the corresponding esters, which can then be hydrolyzed to the free acid. The following protocol describes the synthesis of ethyl 2-phenyloxazole-4-carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-phenyloxazole-4-carboxylate

-

Step 1: Synthesis of Ethyl 2-vinyloxazole-4-carboxylate. This intermediate can be prepared through a one-step synthesis approach, the specifics of which can be found in specialized literature.

-

Step 2: Ozonolysis. The vinyl intermediate is converted to the final aldehyde product, ethyl 2-formyloxazole-4-carboxylate, through ozonolysis with a reductive workup.

-

Step 3: Oxidation. The resulting aldehyde can then be oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.

Synthesis of Oxazole-5-Carboxylic Acids

The van Leusen reaction is particularly well-suited for the synthesis of 5-substituted oxazoles. By using an appropriate aldehyde precursor, an oxazole-5-carboxylic acid ester can be synthesized and subsequently hydrolyzed.

Experimental Protocol: Synthesis of Ethyl Oxazole-5-carboxylate via van Leusen Reaction

-

Reactants: Ethyl glyoxylate and Tosylmethyl isocyanide (TosMIC).

-

Base: Potassium carbonate.

-

Solvent: Methanol.

-

Procedure:

-

To a stirred solution of ethyl glyoxylate (1.0 eq) and TosMIC (1.0 eq) in methanol, add potassium carbonate (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl oxazole-5-carboxylate.

-

-

Hydrolysis: The resulting ester can be hydrolyzed to oxazole-5-carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Synthesis of Oxazole-2-Carboxylic Acids

The synthesis of oxazole-2-carboxylic acids can be more challenging. One approach involves the use of a 2-lithiated oxazole intermediate, which can then be carboxylated with carbon dioxide.

Experimental Protocol: Synthesis of Oxazole-2-carboxylic Acid

-

Starting Material: A suitable 2-unsubstituted oxazole.

-

Reagents: n-Butyllithium (n-BuLi) and dry carbon dioxide (CO2).

-

Procedure:

-

Dissolve the 2-unsubstituted oxazole in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-BuLi (1.1 eq) in hexanes.

-

Stir the mixture at -78 °C for 1 hour.

-

Bubble dry CO2 gas through the solution for 30 minutes.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude oxazole-2-carboxylic acid.

-

Purify by recrystallization or column chromatography.

-

Case Study: The Synthesis of Oxaprozin

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), is a prominent example of a medicinally important oxazole-based carboxylic acid. Its synthesis provides a practical illustration of the application of oxazole chemistry in drug development.

Experimental Protocol: Synthesis of Oxaprozin

The synthesis of Oxaprozin typically proceeds via a multi-step sequence starting from benzoin.

-

Step 1: Formation of the Oxazole Ring. Benzoin is reacted with succinic anhydride in the presence of pyridine to form the oxazole-containing intermediate.

-

Step 2: Introduction of the Propionic Acid Side Chain. This is often achieved through a malonic ester synthesis, starting with the bromination of a methyl group at the 2-position of the oxazole, followed by reaction with diethyl malonate and subsequent hydrolysis and decarboxylation.

start [label="Benzoin"]; intermediate1 [label="2-Acylamino Ketone\nIntermediate"]; intermediate2 [label="4,5-Diphenyloxazole\nIntermediate"]; intermediate3 [label="2-Bromomethyl-4,5-\ndiphenyloxazole"]; intermediate4 [label="Malonic Ester Adduct"]; product [label="Oxaprozin"];

start -> intermediate1 [label=" Succinic Anhydride,\n Pyridine"]; intermediate1 -> intermediate2 [label=" Robinson-Gabriel\n Cyclization"]; intermediate2 -> intermediate3 [label=" Bromination"]; intermediate3 -> intermediate4 [label=" Diethyl Malonate,\n Base"]; intermediate4 -> product [label=" Hydrolysis &\n Decarboxylation"]; }

Figure 3: Synthetic pathway for the NSAID Oxaprozin.

Biological Activities of Oxazole-Based Carboxylic Acids: A Quantitative Overview

The incorporation of a carboxylic acid moiety into the oxazole scaffold often imparts significant biological activity. The following tables summarize some of the reported anti-inflammatory and antimicrobial activities of this class of compounds.

Anti-inflammatory Activity

Many oxazole-based carboxylic acids exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

| Compound | Target | IC50 (µM) | Reference |

| Oxaprozin | COX-1/COX-2 | - | |

| 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid | Transthyretin (TTR) amyloid fibril inhibitor | - | |

| Substituted Oxazole Derivative 3f | NPP3 | 0.17 | |

| Substituted Oxazole Derivative 3n | NPP1 | 0.15 |

Antimicrobial Activity

Oxazole-based carboxylic acids have also demonstrated promising activity against a range of bacterial and fungal pathogens.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 4H-1,3-oxazol-5-ones 2a-c | E. coli ATCC 25922 | 28.1 | |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid 1d | E. coli ATCC 25922 | 28.1 | |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid 1d | C. albicans 128 | 14 | |

| 4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one 2e | E. coli ATCC 25922 | 28.1 |

Conclusion and Future Perspectives

The journey of discovery and synthesis of oxazole-based carboxylic acids is a testament to the continuous evolution of organic chemistry. From the classical named reactions that first unveiled the oxazole ring to the modern, highly efficient methodologies, the ability to construct this privileged scaffold has empowered medicinal chemists to design and develop novel therapeutic agents. The diverse biological activities exhibited by this class of compounds ensure that the oxazole-based carboxylic acid motif will remain a focal point of research in the quest for new and improved medicines. Future efforts will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of new biological targets for this versatile and enduring molecular framework.

References

-

Cornforth, J. W. & Cornforth, R. H. (1949). The structure and chemistry of the oxazole group. Journal of the Chemical Society (Resumed), 1028-1030. [Link]

-

Joshi, S., & Choudhary, A. N. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

-

Joshi, S., & Choudhary, A. N. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Kaur, H., & Singh, G. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287. [Link]

-

Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]

-

Katritzky, A. R., & Alan, C. (2009). Diastereoselective Synthesis of N-Substituted Ethyl 4-Phenyloxazolidine-2-carboxylates. Journal of Chemical Research, Synopses, (10), 633-635. [Link]

-

Garg, V., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(6-S), 27-31. [Link]

-

Ilies, M., et al. (2021). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules, 26(16), 4983. [Link]

-

Khan, I., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5693. [Link]

-

ChemSynthesis. (2024). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. [Link]

- CN102552464B - Oxaprozin and preparation technology thereof - Google P

-

NROChemistry. (n.d.). Van Leusen Reaction. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

-

Ilies, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 22(17), 9168. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

-

Ahmad, H., et al. (2020). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 108-112. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Keni, S., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Organic Letters, 9(16), 3053-3056. [Link]

-

Al-Masoudi, N. A., et al. (2014). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Al-Nahrain University, 17(1), 6-12. [Link]

-

SynArchive. (n.d.). Van Leusen Reaction. [Link]

-

Garg, V., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(6-S), 27-31. [Link]

-

Fernandes, C., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7586. [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. [Link]

-

Mohammed, A. J. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]

-

Sheeja Rekha, A. G., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364. [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-23. [Link]

Theoretical Calculations on the Stability of 2-Fluorooxazole-4-carboxylic acid: A Computational Chemistry Whitepaper

An In-Depth Technical Guide

Abstract

The stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing shelf-life, efficacy, and safety. 2-Fluorooxazole-4-carboxylic acid is a heterocyclic scaffold of significant interest in medicinal chemistry, yet its inherent stability is not fully characterized. This technical guide provides a comprehensive framework for evaluating the stability of this molecule using first-principles theoretical calculations. We detail the rationale and methodology for employing Density Functional Theory (DFT) to elucidate electronic structure, predict reactivity, and hypothesize potential degradation pathways. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to predict and understand the chemical stability of novel molecular entities.

Introduction: The Significance of the Oxazole Scaffold and the Need for Stability Assessment

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of heteroatoms for hydrogen bonding make it a valuable component in drug design.[1] The introduction of a fluorine atom and a carboxylic acid moiety, as in 2-Fluorooxazole-4-carboxylic acid (CAS: 1167056-76-9), can further modulate the molecule's physicochemical properties, including its binding affinity to biological targets and its metabolic profile.[2]

However, the functionalization of the oxazole ring also introduces potential stability liabilities. For instance, some oxazole derivatives are susceptible to hydrolytic ring-opening, decarboxylation, and photo-oxidation.[3][4] Predicting these instabilities early in the drug discovery process is crucial, as unstable compounds can lead to false positives in bioassays and significant downstream development challenges.[5] Computational chemistry provides a powerful, resource-efficient means to probe molecular stability before committing to extensive synthetic and experimental work.[6][7]

This guide focuses on using Density Functional Theory (DFT), a robust quantum mechanical method, to investigate the electronic structure and reactivity of 2-Fluorooxazole-4-carboxylic acid, thereby providing a theoretical assessment of its stability.[1][8]

Theoretical Framework: Why Density Functional Theory?

To assess molecular stability, we must understand a molecule's electronic structure and the energy barriers associated with potential decomposition reactions.[9][10] DFT is the method of choice for this task in many applications involving organic molecules due to its excellent balance of computational accuracy and efficiency.[11]

-

Expertise in Method Selection : Unlike more computationally expensive ab initio methods like Coupled Cluster (CC) theory, DFT is well-suited for medium-sized organic molecules, providing reliable geometric and electronic property predictions.[10][12] It allows us to calculate key parameters that govern reactivity and stability.[8][13]

-

Core Concepts for Stability Prediction :

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of kinetic stability; a larger gap generally implies lower reactivity and greater stability.[1][8]

-

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution across a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1] This is invaluable for predicting sites susceptible to attack by other molecules, such as water in hydrolysis.

-

Bond Dissociation Energy (BDE) : Calculating the energy required to homolytically cleave a specific bond provides a direct measure of its strength. Weak bonds within the molecule are likely points of initial degradation.[12]

-

The selection of an appropriate functional and basis set is critical for obtaining meaningful results. For halogenated heterocyclic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style split-valence basis set, such as 6-311++G(d,p), is a field-proven choice.[8][14] The inclusion of diffuse functions (+) is important for accurately describing anions and weak interactions, while polarization functions (d,p) are necessary for molecules with heteroatoms.[15][16]

Methodology: A Self-Validating Protocol for Stability Calculation

This section provides a detailed, step-by-step protocol for performing DFT calculations on 2-Fluorooxazole-4-carboxylic acid. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last and that the results are reproducible.

Experimental Protocol: DFT Calculation Workflow

-

Structure Preparation :

-

Draw the 2D structure of 2-Fluorooxazole-4-carboxylic acid using a molecular editor such as Avogadro or GaussView.[17]

-

Generate an initial 3D conformation using a standard force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization :

-

Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).[11][17][18]

-

Specify the level of theory: B3LYP functional and 6-311++G(d,p) basis set.[8][19]

-

Perform a full geometry optimization to find the lowest energy conformation of the molecule in the gas phase. This step is crucial, as all subsequent calculations depend on an accurately minimized structure.

-

Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable equilibrium geometry.

-

-

Property Calculation :

-

Using the optimized geometry, perform a single-point energy calculation at the same level of theory.

-

From this calculation, extract key electronic properties:

-

Energies of the HOMO and LUMO.

-

Molecular Electrostatic Potential (MEP).

-

Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

-

-

Analysis and Interpretation :

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO).

-

Visualize the HOMO, LUMO, and MEP map. Identify the locations of the FMOs and the regions of highest and lowest electrostatic potential.

-

Analyze the atomic charges to pinpoint highly electrophilic or nucleophilic atoms.

-

(Optional) To investigate specific degradation pathways (e.g., decarboxylation), perform a transition state search for the proposed reaction. The activation energy barrier calculated from the transition state provides a measure of the kinetic stability towards that specific pathway.[10]

-

Computational Workflow Diagram

The following diagram illustrates the logical flow of the DFT protocol.

Caption: Workflow for DFT-based stability analysis.

Results and Discussion: Interpreting the Computational Data

This section presents hypothetical but chemically plausible results from the DFT calculations and discusses their implications for the stability of 2-Fluorooxazole-4-carboxylic acid.

Molecular Structure and Electronic Properties

The optimized geometry would reveal key bond lengths and angles. Of particular interest are the C-F bond, the bonds within the oxazole ring, and the bonds connecting the carboxylic acid group.

Table 1: Calculated Electronic Properties of 2-Fluorooxazole-4-carboxylic acid

| Parameter | Value (Hartree) | Value (eV) | Implication for Stability |

| EHOMO | -0.275 | -7.48 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.051 | -1.39 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 0.224 | 6.09 | A relatively large gap suggests good kinetic stability and lower chemical reactivity.[1][8] |

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive global reactivity descriptors that provide further insight into the molecule's stability.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.045 | Measures resistance to change in electron distribution. A higher value indicates greater stability. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = (EHOMO + ELUMO) / 2 | 2.87 | Measures the propensity to accept electrons. A moderate value suggests it is not an exceptionally strong electrophile. |

Analysis of Potential Degradation Pathways

The computational results allow us to hypothesize chemically reasonable degradation pathways.

-

Hydrolytic Ring Opening : The MEP map would likely show a significant positive potential (electron-poor region) around the C2 carbon, influenced by the adjacent electronegative oxygen, nitrogen, and fluorine atoms. This site would be a prime target for nucleophilic attack by water, potentially initiating hydrolytic cleavage of the oxazole ring, a known degradation pathway for some oxazoles.[20][21]

-

Decarboxylation : The stability of the carboxylic acid group is another key consideration. While oxazoles are generally thermally stable, the presence of substituents can alter this.[21][22] In particular, 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable towards decarboxylation.[4][23] A transition state search for the removal of CO₂ could quantify the energy barrier for this process, providing a direct measure of its likelihood.

Hypothesized Degradation Pathway: Decarboxylation

Caption: Energy profile for a potential decarboxylation pathway.

Conclusion

Theoretical calculations based on Density Functional Theory provide an indispensable toolkit for the early-stage assessment of molecular stability in drug discovery. The detailed protocol herein outlines a robust method for evaluating 2-Fluorooxazole-4-carboxylic acid. The analysis of its electronic structure, particularly the HOMO-LUMO gap and MEP map, allows for the prediction of its general reactivity and the identification of sites susceptible to degradation.

Based on our theoretical framework, a molecule with a HOMO-LUMO gap of ~6 eV would be considered to have good kinetic stability. However, the electronic features also suggest potential liabilities, such as hydrolytic attack at the C2 position and possible decarboxylation. These hypotheses provide clear, actionable guidance for experimental chemists, directing them to specifically test for these degradation pathways under relevant stress conditions (e.g., varying pH, temperature, and light exposure).[24] By integrating these computational insights, the drug development process can be significantly de-risked, saving time and resources.[7]

References

- DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology.

- Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide. (n.d.). Benchchem.

- Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. (n.d.). ResearchGate.

- DeepChemStable: Chemical Stability Prediction with an Attention-Based Graph Convolution Network. (n.d.). ACS Publications.

- Best Free Computational Chemistry Programs. (2024, May 19). SourceForge.

- DFT STUDIES OF OXAZOLE DERIVATIVE. (2023, April 6). International Research Journal of Education and Technology.

- Leveraging computational chemistry to model the structural stability of polymers. (2024, April 18). EVS.

- Understanding Chemical Stability – Principles and Testing Methods. (2024, October 2). SoapMaker's Journal.

- How to Choose DFT Software: Representative Software by Application and Implementation Steps. (2025, July 31). Matlantis.

- Which is best software for Density Functional theory calculation?. (2019, January 21). ResearchGate.

- Is it a stable molecule? A computational physical chemistry experiment. (2024, March 19). American Chemical Society.

- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.

- Computational chemistry. (n.d.). Wikipedia.

- Computational chemistry applications. (n.d.). Schrödinger.

- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). PMC - NIH.

- Application Notes and Protocols for Computational Modeling of N₆ Stability. (n.d.). Benchchem.

- What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. (2016, April 28). ResearchGate.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.

- Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. (2020, February 28). Charles Darwin University.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.

- Basis Sets. (2021, May 17). Gaussian.com.

- 2-Fluorooxazole-4-carboxylic acid. (n.d.). CymitQuimica.

- Basis set (chemistry). (n.d.). Wikipedia.

- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC - NIH.

- On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. (2021, July 16). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Fluorooxazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. ris.cdu.edu.au [ris.cdu.edu.au]

- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational chemistry - Wikipedia [en.wikipedia.org]

- 7. schrodinger.com [schrodinger.com]

- 8. irjweb.com [irjweb.com]

- 9. Is it a stable molecule? A computational physical chemistry experiment - American Chemical Society [acs.digitellinc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. matlantis.com [matlantis.com]

- 12. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DFT STUDIES OF OXAZOLE DERIVATIVE [irjweb.com]

- 15. gaussian.com [gaussian.com]

- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 17. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. soapmakersjournal.com [soapmakersjournal.com]

Foreword: The Fluorooxazole Core in Modern Drug Discovery

An In-Depth Technical Guide to the Reactivity Profile of the Fluorooxazole Scaffold

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] When integrated into the oxazole framework, a privileged heterocycle in numerous bioactive compounds, the resulting fluorooxazole scaffold presents a unique and versatile platform for drug development.[5][6] Its reactivity is a delicate interplay between the inherent electron-deficient nature of the oxazole ring and the powerful inductive effect of the fluorine substituent. This guide provides an in-depth analysis of the scaffold's reactivity, offering field-proven insights and detailed protocols for its strategic functionalization.

Electronic Landscape and General Reactivity Overview

The reactivity of the fluorooxazole ring is dictated by the confluence of several electronic factors. The oxazole ring itself is considered electron-deficient due to the electronegativity of its constituent nitrogen and oxygen atoms. The addition of a fluorine atom further depletes the ring of electron density via a strong inductive (-I) effect. This electronic landscape makes the fluorooxazole scaffold generally resistant to classical electrophilic aromatic substitution but highly susceptible to nucleophilic attack and ring-opening reactions. C-H bonds on the ring, while less reactive than in electron-rich systems, can be selectively functionalized using modern organometallic techniques.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent feature of the fluorooxazole scaffold's reactivity is its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of both the oxazole ring and the fluorine atom makes the carbon atom bearing the fluorine highly electrophilic.[7][8] Fluoride is an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[8]

Mechanism and Causality

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electronegative heteroatoms of the oxazole ring, which provides a significant stabilizing effect. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Experimental Protocol: SNAr Amination

This protocol describes a typical procedure for the substitution of fluorine with a primary or secondary amine.

Protocol ID: SNAR-AM-001

-

Reagent Preparation: To a dry, argon-flushed vial, add the fluorooxazole substrate (1.0 equiv), the desired amine (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Scientist's Note: Cesium carbonate is often preferred for less nucleophilic amines as its greater solubility and the "cesium effect" can accelerate the reaction.

-

-

Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (0.1 M concentration).

-

Causality: Polar aprotic solvents are crucial as they solvate the cation of the base but do not strongly solvate the nucleophile, thereby increasing its effective nucleophilicity.

-

-

Reaction Execution: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Self-Validation: A control reaction without the base should be run in parallel. The absence of product formation validates that the reaction is base-mediated and not a simple thermal decomposition followed by recombination.

-

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Nucleophile Class | Typical Conditions | Expected Yield | Reference |

| Primary/Secondary Amines | K₂CO₃, DMSO, 100 °C | 70-95% | [10] |

| Alcohols (as alkoxides) | NaH, THF, 65 °C | 60-85% | [11] |

| Thiols (as thiolates) | Cs₂CO₃, DMF, 80 °C | 80-98% | [12] |

| Azoles | DBU, MeCN, 80 °C | 75-90% | [13] |

Transition Metal-Catalyzed C-H Functionalization

While SNAr is dominant at the C-F position, the other C-H bonds on the fluorooxazole scaffold are accessible through modern transition metal-catalyzed C-H functionalization.[14] These methods offer a powerful, atom-economical way to build molecular complexity without pre-functionalization.

Core Principles

These reactions typically involve a palladium, rhodium, or copper catalyst that can reversibly insert into a C-H bond.[15] The inherent reactivity of the C-H bonds on the oxazole ring is low, so directing groups are often employed to position the metal catalyst in proximity to the target C-H bond, leading to high regioselectivity. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as remarkable solvents that can promote challenging C-H activation reactions.[15]

Experimental Workflow: Directed C-H Arylation

This workflow outlines the arylation of a C-H bond adjacent to a directing group (DG) on the fluorooxazole scaffold.

-

Causality in Component Selection:

-

Catalyst (Pd(OAc)₂): A versatile and common Pd(II) precursor for C-H activation cycles.

-

Ligand (Mono-N-protected amino acids): Act as a transient directing group, facilitating the cyclometalation step.

-

Oxidant (Ag₂CO₃): Often serves as both a base and a halide scavenger, facilitating catalyst turnover.

-

Solvent (HFIP): Its high polarity and hydrogen-bond-donating ability can stabilize key intermediates in the catalytic cycle.[15]

-

Palladium-Catalyzed Cross-Coupling Reactions

For building C-C and C-N bonds at positions other than the C-F bond, traditional cross-coupling reactions are indispensable. To utilize this chemistry, the fluorooxazole scaffold must first be functionalized with a halide (Br, I) or a triflate (OTf) at the desired position.

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming C-C bonds by coupling an organoboron species with a halide or triflate.[16][17]

-

Protocol Insight: For a bromo-fluorooxazole substrate, a typical catalyst system is Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos. A base, such as Na₂CO₃ or K₃PO₄, is required to activate the boronic acid for transmetalation.[16] The reaction is tolerant of the C-F bond, which remains intact. While direct coupling of C-F bonds via Suzuki reaction is known, it requires specialized and harsh conditions and is not the default pathway for this scaffold.[18]

Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds from aryl halides/triflates.[12]

-

Protocol Insight: Coupling a bromo-fluorooxazole with an amine is effectively achieved using a palladium catalyst, a specialized ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong, non-nucleophilic base like NaOtBu or LHMDS.[12][19][20] The choice of ligand is critical and depends on the steric and electronic properties of both the oxazole substrate and the amine coupling partner.

Ring-Opening Reactions

The N-O bond within the oxazole ring is a point of latent reactivity that can be exploited in ring-opening reactions, leading to highly functionalized acyclic products. This transformation provides a strategic departure from reactions that maintain the heterocyclic core.

Electrophilic Ring-Opening Fluorination

Treating isoxazoles (a related scaffold) with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening cascade.[21] This reactivity is translatable to the fluorooxazole core.

Mechanism:

-

Electrophilic Attack: The oxazole ring acts as a nucleophile, attacking the electrophilic fluorinating agent. This typically occurs at a carbon atom, disrupting the aromaticity.

-

Deprotonation/Rearrangement: A subsequent deprotonation can trigger the cleavage of the weak N-O bond.

-

Product Formation: The cascade results in a linear, highly functionalized product, often a tertiary fluorinated carbonyl compound.[21][22]

This pathway is valuable for converting a flat, aromatic scaffold into a three-dimensional, stereochemically rich structure containing a valuable tertiary fluorine center.[22]

Modern Synthetic Approaches: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for activating organic molecules under exceptionally mild conditions.[23][24] This methodology can be applied to the fluorooxazole scaffold to enable transformations that are difficult to achieve with traditional thermal methods.

-

Cation Radical-Accelerated SNAr: For electron-rich fluorooxazoles that are poor substrates for traditional SNAr, photoredox catalysis can be used. A photocatalyst, upon excitation by visible light, oxidizes the fluorooxazole to a radical cation.[10][13] This species is extremely electron-deficient and readily attacked by even weak nucleophiles. This approach dramatically expands the scope of possible SNAr reactions.[10]

-